molecular formula C8H10N2O4S B3212271 N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide CAS No. 1098609-12-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide

Cat. No.: B3212271
CAS No.: 1098609-12-1
M. Wt: 230.24 g/mol
InChI Key: XWABXRHQNXYHQH-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]aminosulfonamide (CAS 1098609-12-1) is a chemical compound with the molecular formula C 8 H 10 N 2 O 4 S and a molecular weight of 230.24 g/mol . This compound features the 1,3-benzodioxole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in many pharmacologically active molecules . The 1,3-benzodioxole structure is a key pharmacophore investigated for various therapeutic applications. Research indicates that derivatives containing this moiety exhibit a range of biological activities, including serving as alpha-amylase inhibitors with potential antidiabetic applications , as well as demonstrating antitumor and anticancer properties in experimental models . Furthermore, such compounds can act as key synthetic intermediates in the preparation of more complex heterocyclic systems, such as 2,4(1H,3H)-quinazolinediones, which are of significant research interest . As a sulfonamide derivative, this compound provides a versatile building block for chemical synthesis and drug discovery efforts. It is supplied with a purity of ≥95% . Proper storage at -20°C is recommended for long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[(sulfamoylamino)methyl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c9-15(11,12)10-4-6-1-2-7-8(3-6)14-5-13-7/h1-3,10H,4-5H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWABXRHQNXYHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to various biological effects . The benzodioxole ring plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural and Functional Analogues

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide
  • Structure : Contains a sulfonamide group linked to an indazole core with an allyl substituent.
  • Biological Activity : Exhibits anticancer, anti-inflammatory, and antiviral properties, as reported in crystallographic studies .
  • Lacks the benzodioxole moiety, reducing oxidative stability compared to N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide derivatives.
N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide
  • Structure : A simpler sulfonamide with a hydroxy-methylphenyl substituent.
  • Properties : Molecular weight = 263.31 g/mol; likely lower lipophilicity due to the polar hydroxyl group .
  • Key Differences :
    • Absence of the benzodioxole ring reduces steric bulk and may limit binding to hydrophobic enzyme pockets.
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal
  • Structure : Benzodioxole linked to a methylpropanal chain.
  • Application : Used in fragrance formulations (e.g., CLP hazard-labeled compounds) .
  • Key Differences :
    • The aldehyde functional group contrasts with the sulfonamide’s electrophilic sulfur center, altering reactivity and biological targets.

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Yield (%)
This compound C₈H₁₀N₂O₄S Benzodioxolylmethyl, sulfonamide Potential enzyme inhibition* 66–81
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide C₁₆H₁₅N₃O₂S Indazole, allyl, methylbenzenesulfonamide Anticancer, anti-inflammatory Not reported
N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide C₁₃H₁₃NO₃S Hydroxy-methylphenyl, benzenesulfonamide Not explicitly stated Not reported

*Inferred from related dual 5-lipoxygenase and mPGES-1 inhibitors .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Benzodioxole-containing sulfonamides exhibit higher logP values than hydroxylated analogues, enhancing blood-brain barrier penetration.
  • Metabolic Stability : The benzodioxole moiety may resist CYP450-mediated oxidation compared to allyl or hydroxyl groups .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cardiovascular effects. This article will delve into the chemical properties, biological activities, relevant case studies, and research findings associated with this compound.

  • Molecular Formula : C16H15N1O3S
  • Molecular Weight : 301.36 g/mol
  • CAS Number : Not specified in the search results but related to similar compounds.

1. Antitumor Activity

This compound has been studied for its cytotoxic effects against various cancer cell lines. In a notable study, an analogue of this compound demonstrated significant cytotoxicity against the MCF7 breast cancer cell line with an IC50 value of 32 µM. This suggests that the compound may inhibit cell proliferation effectively .

2. Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. In isolated rat heart models, certain sulfonamide derivatives have been shown to decrease perfusion pressure and coronary resistance over time. This activity is hypothesized to result from interactions with calcium channels, suggesting a potential therapeutic role in managing blood pressure and cardiac function .

Case Study 1: Antitumor Properties

A study focusing on the design of capsaicin-like analogues highlighted the effectiveness of this compound against breast cancer cells. The compound's structure was modified to enhance its bioactivity while retaining essential pharmacophoric features of capsaicin, which is known for its antitumor properties .

Case Study 2: Cardiovascular Research

Another study evaluated various sulfonamide derivatives for their effects on perfusion pressure in isolated rat hearts. The results indicated that specific compounds could significantly reduce perfusion pressure, potentially through calcium channel inhibition. This finding opens avenues for further research into the cardiovascular applications of this compound and its derivatives .

Research Findings Summary Table

Study Focus Findings
De Sá-Junior et al. (2013)Antitumor ActivityIC50 = 32 µM against MCF7 breast cancer cell line
Figueroa-Valverde et al. (2024)Cardiovascular EffectsDecreased perfusion pressure; potential calcium channel interaction

Q & A

Q. What are the optimal synthetic routes for N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,3-benzodioxol-5-ylmethylamine with sulfonyl chlorides under controlled conditions. Key parameters include:

  • Solvent selection (e.g., dichloromethane or THF for solubility and inertness).
  • Temperature control (0–25°C to minimize side reactions).
  • Base addition (e.g., triethylamine to neutralize HCl byproducts).
    Yield optimization often requires iterative adjustments to stoichiometry and reaction time, monitored by TLC or HPLC .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

Answer: Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm the benzodioxole and sulfonamide moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated in analogous benzodioxole-sulfonamide structures .
    Purity is assessed via HPLC (>95% threshold) and melting point analysis .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer: Initial screening includes:

  • Enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) due to sulfonamide’s known bioactivity.
  • Antimicrobial susceptibility testing (MIC determination) against Gram-positive/negative strains, leveraging benzodioxole’s antimicrobial synergy .
    Dose-response curves are generated using spectrophotometric or fluorometric methods.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Answer: Discrepancies in NMR data may arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:

  • Variable-temperature NMR to identify conformational exchange.
  • 2D NMR (COSY, HSQC) to assign overlapping proton signals.
  • Isolation of intermediates to trace impurity sources during synthesis.
    Cross-referencing with crystallographic data (e.g., bond angles from X-ray structures) resolves ambiguities in spatial arrangements .

Q. What methodologies are effective in optimizing reaction yield while minimizing byproducts?

Answer: Advanced optimization employs:

  • Design of Experiments (DoE) to model interactions between variables (temperature, solvent, catalyst).
  • Flow chemistry for precise control of exothermic reactions.
  • Microwave-assisted synthesis to reduce reaction time and improve selectivity.
    Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) enhances purity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer: SAR studies involve:

  • Derivatization of the benzodioxole ring (e.g., halogenation) and sulfonamide group (e.g., alkylation).
  • Computational docking (AutoDock, Schrödinger) to predict binding affinities toward target proteins.
  • Pharmacophore mapping to identify critical functional groups for activity.
    Biological data from analogs are analyzed using multivariate regression to correlate structural features with efficacy .

Q. What strategies address stability issues in aqueous or oxidative conditions?

Answer: Stability is assessed via:

  • Forced degradation studies (e.g., exposure to UV light, H2O2, or acidic/basic pH).
  • LC-MS monitoring of degradation products to identify vulnerable sites (e.g., sulfonamide S-N bond cleavage).
    Formulation strategies include lyophilization or nanoparticle encapsulation to enhance shelf life .

Q. How can discrepancies between computational predictions and experimental bioactivity data be reconciled?

Answer: Discrepancies often stem from solvation effects or protein flexibility. Mitigation involves:

  • Molecular dynamics simulations to model protein-ligand interactions under physiological conditions.
  • Free-energy perturbation (FEP) calculations to refine binding affinity predictions.
    Experimental validation via isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .

Methodological Notes

  • Data Contradiction Analysis: Use principal component analysis (PCA) to cluster bioactivity data from analogs and identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(2H-1,3-benzodioxol-5-yl)methyl]aminosulfonamide

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